Sodium cinnamate
Description
Historical Trajectory of Cinnamic Acid Derivatives in Chemical Sciences
The journey of cinnamic acid and its derivatives in the chemical sciences began with the isolation of cinnamic acid itself. In 1780, Trommsdorf first isolated the acid from cinnamon oil, although he initially mistook it for benzoic acid. atamanchemicals.com It was later correctly identified by Dumas and Peligot in 1835. atamanchemicals.com A significant milestone in its history was its synthesis by Bertagnini in 1856 from benzaldehyde (B42025) and acetyl chloride. atamanchemicals.com The development of the Perkin reaction for the synthesis of cinnamic acid and its derivatives further propelled research in this area. jocpr.com
Historically, cinnamic acid derivatives have played a crucial role in the synthesis of other important compounds. For instance, ortho-nitrocinnamic acid was a key intermediate in the complete synthesis of indigo (B80030) by A. Baeyer. atamanchemicals.com The reduction of this compound to ortho-aminocinnamic acid also holds theoretical importance due to its facile conversion to quinoline (B57606) derivatives. atamanchemicals.com Over the years, the applications of cinnamic acid derivatives have expanded significantly, with their use in fragrances, the synthesis of synthetic indigo, and as precursors for pharmaceuticals. atamanchemicals.com The esters of cinnamic acid, such as methyl, ethyl, and benzyl (B1604629) cinnamate (B1238496), have found major use in the perfume industry. atamanchemicals.com Furthermore, cinnamic acid is a precursor in the enzymatic production of L-phenylalanine, a key component of the sweetener aspartame. atamanchemicals.com
Significance of Sodium Cinnamate as a Carboxylate Salt in Research Paradigms
The presence of the carboxylate group is central to the chemical identity and reactivity of this compound. As a salt of a carboxylic acid, it exhibits distinct properties compared to its parent acid. Many carboxylates, including this compound, are soluble in water, a property crucial for their application in various chemical and biological systems. biofuranchem.com The deprotonation of the carboxylic acid to form the carboxylate anion (-COO⁻) creates a negatively charged species that can readily interact with positively charged ions, making it an excellent component for forming coordination complexes. biofuranchem.com
The substitution of the carboxylic hydrogen with a sodium ion in this compound leads to the disappearance of intermolecular hydrogen bonding that is present in cinnamic acid dimers. ijcps.com This structural change is confirmed by shifts in the infrared spectra, specifically the disappearance of the γOH vibration and the appearance of asymmetric and symmetric vibrations of the carboxylate anion. ijcps.com This alteration in bonding and structure contributes to the enhanced thermal stability of this compound compared to cinnamic acid, with the salt being stable up to 180°C. ijcps.com This increased thermal resistance makes this compound suitable for applications requiring high-temperature processing, such as in nonlinear optical (NLO) materials. ijcps.com
The reactivity of the carboxylate group also allows this compound to participate in various chemical reactions, including esterification and amidation, to produce a wide range of derivatives with potential applications in medicinal chemistry and materials science. atamanchemicals.com
| Property | Cinnamic Acid | This compound | Significance of Carboxylate Group |
| Solubility | Slightly soluble in water | Soluble in water biofuranchem.com | The ionic nature of the carboxylate group enhances water solubility. |
| Thermal Stability | Decomposes at a lower temperature | Stable up to 180°C ijcps.com | Replacement of the acidic proton with sodium increases thermal resistance. ijcps.com |
| Bonding | Forms intermolecular hydrogen bonds ijcps.com | Ionic bonding, no intermolecular hydrogen bonding between cinnamate ions ijcps.com | The absence of hydrogen bonding in the salt form influences its physical properties. |
| Reactivity | Undergoes esterification, reactions at the double bond and phenyl ring atamanchemicals.com | The carboxylate can act as a nucleophile and is a key site for forming coordination complexes biofuranchem.com | The carboxylate group provides a reactive center for various synthetic transformations. |
Interdisciplinary Relevance of this compound in Advanced Chemical Disciplines
The unique properties of this compound have led to its application in a variety of advanced chemical disciplines, highlighting its interdisciplinary relevance.
Materials Science and Crystal Engineering:
In the field of materials science, this compound is explored for the development of new materials with specific optical and thermal properties. ijcps.comfastercapital.com Its ability to form crystals with non-linear optical (NLO) properties makes it a candidate for applications in laser frequency doubling and optical signal processing. ijcps.com The incorporation of the sodium ion has been shown to enhance the second harmonic generation (SHG) efficiency compared to cinnamic acid. ijcps.com Crystal engineering principles are applied to understand and control the packing of this compound molecules in the solid state to optimize these properties. fastercapital.com Furthermore, this compound has been used as a precursor for the synthesis of lanthanum(III) complexes with potential antifungal activity. researchgate.net
Polymer Chemistry:
This compound and other cinnamate derivatives are valuable in polymer chemistry, particularly in the development of photosensitive and photocrosslinkable polymers. nih.govnanoient.org The cinnamate group can undergo [2+2] photocycloaddition upon irradiation with UV light, leading to the formation of a cyclobutane (B1203170) ring and crosslinking of the polymer chains. nih.gov This property is utilized in the creation of photoresists for photolithography. this compound can also be used in the synthesis of monomers with both a polymerizable group and a photocrosslinkable cinnamate unit. Research has also explored the use of cinnamate-functionalized polyesters to create biodegradable elastomers for potential biomedical applications. nih.gov
Organic Synthesis and Catalysis:
This compound serves as a versatile precursor in organic synthesis. researchgate.net It is used in the preparation of various cinnamic acid derivatives, including esters and amides, which are of interest for their potential pharmacological activities. jocpr.com The salt form can be advantageous in certain reactions due to its solubility and the nucleophilicity of the carboxylate. For instance, it can be used in metathesis reactions to synthesize other metal cinnamate complexes. researchgate.net this compound has also been investigated as a photosensitive hydrotrope, which can be used to control the crystallization of other organic compounds. scirp.org
| Research Area | Application of this compound | Key Findings and Relevance |
| Materials Science | Nonlinear Optical (NLO) Materials | Enhanced second harmonic generation (SHG) efficiency compared to cinnamic acid. ijcps.com |
| Precursor for Metal Complexes | Synthesis of lanthanide complexes with potential biological activity. researchgate.net | |
| Polymer Chemistry | Photocrosslinkable Polymers | The cinnamate moiety enables UV-induced crosslinking for applications like photoresists. nih.gov |
| Biodegradable Elastomers | Functionalization of polyesters with cinnamate for creating flexible, biodegradable materials. nih.gov | |
| Organic Synthesis | Synthetic Precursor | Used to synthesize various esters, amides, and other derivatives. jocpr.comresearchgate.net |
| Photosensitive Hydrotrope | Controls crystallization of other molecules through its photo-responsive properties. scirp.org |
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C9H7NaO2 |
|---|---|
Molecular Weight |
170.14 g/mol |
IUPAC Name |
sodium;3-phenylprop-2-enoate |
InChI |
InChI=1S/C9H8O2.Na/c10-9(11)7-6-8-4-2-1-3-5-8;/h1-7H,(H,10,11);/q;+1/p-1 |
InChI Key |
DXIHILNWDOYYCH-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)[O-].[Na+] |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Reaction Pathway Elucidation
Precursor-Based Synthesis Routes
Traditional condensation reactions remain fundamental in the synthesis of cinnamates. However, contemporary research focuses on modifying and optimizing these routes to enhance efficiency and product purity.
The Perkin reaction, first developed in 1868, is a well-established method for synthesizing cinnamic acids. wikipedia.org The reaction involves the aldol (B89426) condensation of an aromatic aldehyde, such as benzaldehyde (B42025), with an acid anhydride (B1165640) (e.g., acetic anhydride) in the presence of an alkali salt of the acid, like sodium acetate (B1210297), which acts as a base catalyst. wikipedia.orguns.ac.id The anhydride must have at least two alpha-hydrogens for the reaction to proceed. wikipedia.org
While classic, the Perkin reaction has drawbacks, including long reaction times (4-10 hours) at high temperatures and the formation of unwanted side products. uns.ac.idjocpr.com For substrates with electron-donating groups, the product yield can be significantly reduced. jocpr.compcbiochemres.com To address these limitations, several modifications have been developed. One such innovation is the use of sonochemical methods, where ultrasound is applied to the reaction mixture. This technique has been shown to synthesize cinnamic acid from benzaldehyde and acetic anhydride in just 60 minutes at 70°C. uns.ac.id Another approach involves using alternative catalysts or reaction conditions, such as employing polyphosphate ester as a mediator under solvent-free microwave irradiation, which is particularly effective for aldehydes with electron-donating substituents. jocpr.com
Table 1: Comparison of Perkin Reaction Conditions
| Method | Reactants | Catalyst/Conditions | Reaction Time | Key Advantages/Disadvantages | Reference |
|---|---|---|---|---|---|
| Classical Perkin | Benzaldehyde, Acetic Anhydride | Sodium Acetate, High Temp | 4-10 hours | Disadvantage: Long reaction time, side products. uns.ac.idjocpr.com | wikipedia.orguns.ac.id |
| Sonochemical Modification | Benzaldehyde, Acetic Anhydride | Sodium Acetate, 70°C, Ultrasound | 60 minutes | Advantage: Reduced reaction time. uns.ac.id | uns.ac.id |
The Knoevenagel condensation is another cornerstone of C-C bond formation, often favored for synthesizing cinnamic acids where the Perkin reaction falls short, particularly with electron-rich aldehydes. jocpr.compcbiochemres.com This reaction is a modification of the Aldol condensation and involves the reaction between an aldehyde or ketone and a compound with an active methylene (B1212753) group (e.g., malonic acid), catalyzed by a base. thepharmajournal.com The initial product often undergoes spontaneous dehydration to yield the α,β-unsaturated product.
Modern adaptations focus on greener and more efficient catalytic systems. Research has demonstrated the efficacy of various catalysts and conditions, such as:
Microwave Irradiation : Using tetra-butyl ammonium (B1175870) bromide (TBAB) and potassium carbonate (K2CO3) in water under microwave irradiation provides an eco-friendly route with excellent yields. thepharmajournal.com
Novel Catalysts : Sodium benzoate (B1203000) has been used as an inexpensive and environmentally benign catalyst, with ultrasound irradiation further enhancing reaction rates. tandfonline.com
Bifunctional Catalysts : Polystyrene bearing both 4-(dimethylamino)pyridine (DMAP) and piperidine (B6355638) moieties has been successfully employed to produce E-cinnamates in high yields from aryl aldehydes and monoethyl malonate. orientjchem.orgorientjchem.org
The Doebner modification of the Knoevenagel condensation, which uses pyridine (B92270) and piperidine as the catalytic system, typically results in decarboxylation to directly form cinnamic acid. thepharmajournal.com
The Claisen condensation, particularly the Claisen-Schmidt variant, provides a direct route to cinnamate (B1238496) esters. This reaction involves the condensation of an aromatic aldehyde (like benzaldehyde) with an ester (such as ethyl acetate) in the presence of a strong base. vaia.com This method is versatile, allowing for the synthesis of various esters, including methyl, ethyl, and isopropyl cinnamates, by reacting an aldehyde with the corresponding alkyl acetate.
For example, the synthesis of ethyl 4-methoxy cinnamate can be achieved through the Claisen condensation of anisaldehyde and ethyl acetate at 0-5°C, using sodium as a base, with a reported yield of about 77%. This process has been successfully scaled up to a 2000-L scale for the production of related α-alkoxy-cinnamates, demonstrating its industrial viability. acs.orgresearchgate.net A key challenge can be the hydrolysis of the starting acetate and the product ester, especially when higher temperatures are required for less reactive substrates. In such cases, a two-step process involving the synthesis of a simpler ester followed by transesterification can be a more effective strategy.
Knoevenagel Condensation Approaches
Catalytic Synthesis Innovations
The development of novel catalytic systems is at the forefront of modern organic synthesis, aiming for higher efficiency, selectivity, and sustainability. Both biocatalysis and transition metal catalysis have emerged as powerful tools for producing cinnamates.
Biocatalysis offers a green alternative to traditional chemical synthesis, utilizing enzymes to catalyze reactions under mild conditions. researchgate.net Lipases are a prominent class of enzymes used for the synthesis of cinnamate esters via esterification and transesterification reactions. researchgate.netcapes.gov.br These enzymes can be used in either free or, more commonly, immobilized forms to enhance operational stability, recovery, and reusability. researchgate.net
Notable examples include:
Lipozyme TLIM : This immobilized lipase (B570770) has been used to catalyze the esterification of cinnamic acid with ethanol (B145695), achieving high yields of ethyl cinnamate. researchgate.netcapes.gov.br
Novozym 435 : Another widely used immobilized lipase, it has been employed in the synthesis of derivatives like ethyl ferulate and octyl methoxycinnamate. jocpr.compcbiochemres.com
Silica-Immobilized Lipolase 100T : This system was used for the enzymatic esterification of n-propanol with cinnamic acid, yielding n-propyl cinnamate. researchgate.net
Furthermore, multi-enzyme biocatalytic cascades are being engineered for the production of related compounds. For instance, a three-step cascade combining phenylalanine ammonia (B1221849) lyase (PAL), carboxylic acid reductase (CAR), and alcohol dehydrogenase (ADH) has been developed to produce cinnamyl alcohol from L-phenylalanine, where a cinnamate intermediate is formed. nih.gov
Table 2: Examples of Enzymatic Synthesis of Cinnamate Esters
| Enzyme | Reaction | Substrates | Product | Key Finding | Reference |
|---|---|---|---|---|---|
| Lipozyme TLIM | Esterification | Cinnamic acid, Ethanol | Ethyl cinnamate | High conversion yield. researchgate.netcapes.gov.br | researchgate.netcapes.gov.br |
| Novozym 435 | Esterification | p-methoxycinnamic acid, 2-ethyl hexanol | Octyl methoxycinnamate | Demonstrates synthesis of commercially relevant derivatives. pcbiochemres.com | pcbiochemres.com |
| Silica-Immobilized Lipolase 100T | Esterification | Cinnamic acid, n-propanol | n-propyl cinnamate | Achieved a good yield in a scaled-up batch reaction. researchgate.net | researchgate.net |
Transition metal catalysis, particularly using palladium, represents a powerful and versatile methodology for forming the C-C bonds necessary for cinnamate structures. thieme-connect.comeie.gr These reactions are central to modern organic synthesis, enabling the construction of complex molecules from simple precursors. researchgate.net
The Mizoroki-Heck reaction (or Heck reaction) is a prominent example, typically involving the coupling of an unsaturated halide (or triflate) with an alkene in the presence of a base and a palladium catalyst to form a substituted alkene. eie.gr For cinnamate synthesis, this often entails reacting an aryl halide with an acrylate (B77674), such as methyl acrylate or ethyl acrylate. eie.grbeilstein-journals.org
Recent innovations in this field include:
Remote C-H Olefination : Palladium catalysis has been used for the remote meta-C–H olefination of substituted cinnamates using a nitrile directing group, showcasing high selectivity and applicability to various olefin coupling partners. dntb.gov.uaresearchgate.net
Ligand and Catalyst Development : Research is ongoing to develop more efficient catalytic systems. This includes the use of specific ligands like bisoxazoline to control regioselectivity in the alkoxycarbonylation of phenylacetylene (B144264) to produce cinnamate esters. researchgate.net The addition of electron-poor olefins, such as methyl cinnamate itself, has been found to be crucial for controlling selectivity in certain complex, multi-component reactions catalyzed by palladium. clockss.org
Multi-component Reactions : Tandem reactions, such as a Heck coupling/aryne dicarbofunctionalization, have been developed to create complex, o-alkylated arylacrylates in excellent yields. beilstein-journals.org
These palladium-catalyzed methods are instrumental in synthesizing a wide array of functionalized cinnamic acid derivatives, which are valuable in pharmaceuticals and materials science. beilstein-journals.orgacs.org
Transition Metal-Catalyzed Coupling Reactions (e.g., Palladium)
Electrochemical and Photochemical Synthetic Pathways
Electrochemical and photochemical methods offer innovative, green alternatives for synthesizing cinnamate derivatives, often proceeding under ambient conditions without the need for harsh reagents.
Electrosynthesis provides a pathway for the conversion of cinnamaldehyde (B126680) into methyl cinnamate. beilstein-journals.org Using tetra-n-butylammonium fluoride (B91410) (TBAF) as the supporting electrolyte, the aldehyde can be oxidized to an oxonium cation intermediate, which then reacts to form the ester. beilstein-journals.org Another electrochemical process involves a three-component reaction of cinnamic acids, sulfur dioxide, and an alcohol using graphite (B72142) electrodes to produce alkyl alkenesulfonates. chemrxiv.org The proposed mechanism involves a one-electron oxidation of the cinnamate to a radical cation. chemrxiv.org
Photocatalysis, particularly using visible light, has also been applied. A notable example is the visible-light-mediated amidation of cinnamic acid. beilstein-journals.org Exposure of ethyl 2-diazoacetate to light generates a reactive free carbene, which leads to the formation of a nitrilium ion with acetonitrile (B52724), ultimately reacting with the cinnamic acid to form an amide derivative in excellent yield. beilstein-journals.org Cinnamate side groups themselves are known to be photoreactive, undergoing [2+2] cycloaddition reactions, a property that underscores the compound's interaction with light. scholaris.ca
Green Chemistry Approaches in Sodium Cinnamate Synthesis
Green chemistry principles are increasingly being integrated into the synthesis of this compound and its precursors, focusing on reducing solvent use, employing safer reagents, and improving energy efficiency.
Eliminating volatile and toxic organic solvents is a key goal of green synthesis. Solvent-free methods for preparing cinnamic acid derivatives have been developed, such as the reaction of an aryl aldehyde and malonic acid using microwave irradiation. researchgate.net Graphene oxide has been used as a recyclable catalyst for the amidation of cinnamic acid under solvent-free conditions. beilstein-journals.org A quantitative Wittig synthesis of ethyl cinnamate has also been achieved by simply stirring the reactants at room temperature without any solvent. tandfonline.com
Reactions in aqueous media provide an environmentally benign alternative. The preparation of cinnamic acid can be conducted from its esters via hydrolysis in an aqueous alkaline solution, directly yielding an aqueous solution of this compound. google.com Furthermore, a method for O-protected amide derivative synthesis from hydroxycinnamic acid has been developed using isobutyl chloroformate in water. beilstein-journals.org
Phase-transfer catalysis (PTC) is a powerful technique for facilitating reactions between reactants in immiscible phases, such as a solid-liquid or aqueous-organic system. crdeepjournal.orgwiley-vch.de This methodology is particularly suited for green chemistry as it can enhance reaction rates and eliminate the need for harsh conditions or expensive anhydrous solvents.
In the synthesis of cinnamate esters, Aliquat® 336 has been effectively used as a solid-liquid phase-transfer catalyst. researchgate.net This approach, often combined with microwave irradiation, allows for the synthesis to proceed under mild, solvent-free conditions with short reaction times and high yields. researchgate.net Another example involves the use of tetrabutyl ammonium bromide (TBAB) as a PTC in the condensation reaction between an aldehyde and methyl acetate to form a methyl cinnamate derivative. google.com This system enhances the reaction by facilitating the transfer of reactants between the solid and liquid phases. google.com
| Catalyst | Reaction Type | System | Key Advantage | Citation |
|---|---|---|---|---|
| Aliquat® 336 | Esterification | Solid-Liquid | Enables solvent-free conditions with microwave heating. | researchgate.net |
| Tetrabutyl ammonium bromide (TBAB) | Condensation | Solid-Liquid | Promotes reaction between phases and accelerates rate. | google.com |
| Quaternary ammonium bromide | Substitution (Cinnamyl bromide to acetate) | Solid-Liquid | Achieves complete conversion with high selectivity. | researchgate.net |
The application of microwave and ultrasonic energy provides a significant enhancement to chemical synthesis, primarily by drastically reducing reaction times, which contributes to energy efficiency.
Microwave-assisted organic synthesis (MAOS) has been successfully applied to several reactions that produce cinnamic acid or its esters. The Knoevenagel condensation of benzaldehyde and malonic acid can be carried out under microwave irradiation to produce trans-cinnamic acid in about one hour. acs.orgnih.gov The Horner–Wadsworth–Emmons reaction and Fischer esterification are other C-C bond-forming reactions that have been adapted to microwave conditions, yielding ethyl and methyl cinnamates, respectively, with improved yields and significantly shorter reaction times compared to conventional heating. nsf.govnih.gov These methods are often highlighted for their adherence to green chemistry principles, including energy efficiency and high atom economy. nsf.gov
Sonochemistry, which utilizes ultrasonic waves, is another green technique. The esterification of cinnamic acid with n-octanol has been achieved using ultrasonic assistance, which is noted for being efficient, easy to perform, and environmentally friendly. iosrphr.org
Phase-Transfer Catalysis Systems
Mechanistic Investigations of Cinnamate Formation Reactions
Understanding the reaction mechanisms for the formation of cinnamates is crucial for optimizing synthetic routes. The most established methods are the Perkin reaction and the Claisen condensation.
The Perkin reaction synthesizes α,β-unsaturated aromatic acids, such as cinnamic acid, through the condensation of an aromatic aldehyde with an acid anhydride in the presence of an alkali salt of the acid. wikipedia.orgslideshare.net The mechanism involves the following key steps:
Carbanion Formation : The alkali salt, acting as a base, abstracts an α-hydrogen from the acid anhydride to form a resonance-stabilized carbanion. testbook.combyjus.com
Nucleophilic Attack : The carbanion attacks the carbonyl carbon of the aromatic aldehyde, forming a tetrahedral intermediate. testbook.combyjus.com
Acyl Transfer and Elimination : An intramolecular acetyl transfer occurs, followed by the elimination of a water molecule (after hydrolysis of an intermediate anhydride) to form the final α,β-unsaturated acid product. slideshare.net
The Claisen Condensation (specifically, a Claisen-Schmidt variant) can be used to synthesize cinnamate esters. This reaction involves the condensation of an aromatic aldehyde (which lacks α-hydrogens) with an ester that possesses at least two α-hydrogens, in the presence of a strong base like sodium ethoxide or metallic sodium. numberanalytics.comorgsyn.org The mechanism proceeds as follows:
Enolate Formation : A strong base removes an α-hydrogen from the ester, creating a nucleophilic enolate ion. libretexts.orgyoutube.com
Nucleophilic Addition : The enolate attacks the carbonyl carbon of the aromatic aldehyde. numberanalytics.com
Elimination : The resulting intermediate subsequently undergoes dehydration (elimination of a water molecule) to yield the α,β-unsaturated ester. numberanalytics.com
These mechanistic pathways form the foundation of cinnamic acid and cinnamate ester synthesis, with modern methodologies often representing modifications or catalytic variations of these classic reactions.
Crystallographic Science and Solid State Architectural Studies
Crystal Growth Techniques and Optimization
The formation of high-quality single crystals is a prerequisite for definitive structural analysis. Various techniques are employed to produce crystals suitable for methods like Single-Crystal X-ray Diffraction (SXRD).
The most common and widely reported method for obtaining crystals of sodium cinnamate (B1238496) is solution growth, specifically the slow evaporation technique. researchgate.netakjournals.com This process involves dissolving the compound in a suitable solvent and allowing the solvent to evaporate gradually at a controlled temperature.
Researchers have successfully grown single crystals of sodium cinnamate by dissolving it in methanol (B129727) and allowing the solution to evaporate slowly at room temperature. researchgate.netakjournals.comnih.govresearchgate.net In a typical preparation, this compound itself is synthesized by neutralizing cinnamic acid with a stoichiometric amount of sodium hydroxide (B78521) in methanol. scirp.org An alternative approach involves mixing cinnamic acid dissolved in ethanol (B145695) with an aqueous solution of a sodium salt, followed by slow evaporation of the solvent mixture.
The morphology and quality of the resulting crystals are highly dependent on various crystallization parameters. These include the choice of solvent, temperature, concentration of the solute, and the rate of cooling or evaporation. mdpi.com For instance, crystallization of cinnamic acid from a hydrotropic solution of this compound using alternate heating and cooling cycles was found to produce porous aggregate structures. scirp.orglookchem.comechemi.comresearcher.lifeiucr.org
However, studies on related compounds like sodium m-bromocinnamate indicate that obtaining well-ordered crystals can be challenging. Analysis of this compound revealed significant line broadening in solid-state NMR spectra, which suggests a low degree of crystallinity or the presence of structural disorder. This difficulty in achieving a highly ordered lattice for some sodium cinnamates can hinder their complete structural elucidation.
Solution Growth Methods (e.g., Slow Evaporation)
Crystal Structure Determination and Analysis (e.g., SXRD)
Single-Crystal X-ray Diffraction (SXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on unit cell dimensions, symmetry, and the spatial arrangement of molecules.
While multiple studies report the synthesis of this compound crystals, a complete single-crystal structure determination for the simple, unsubstituted this compound (C₉H₇NaO₂) is not available in the reviewed literature. However, the crystal structure of a closely related derivative, sodium 2-nitrocinnamate dihydrate , has been successfully determined by SXRD, offering valuable insights into how this compound structures can form.
The analysis of sodium 2-nitrocinnamate dihydrate revealed that it crystallizes in the monoclinic system with the space group P 2₁/c. The unit cell is the fundamental repeating block of the crystal, and its dimensions are key crystallographic parameters. The determined parameters for this derivative are detailed in the table below.
| Parameter | Value |
|---|---|
| Chemical Formula | [Na(C₉H₆NO₄)(H₂O)₂]n |
| Crystal System | Monoclinic |
| Space Group | P 2₁/c |
| a | 19.4179 (7) Å |
| b | 3.6899 (2) Å |
| c | 14.8738 (7) Å |
| β | 92.239 (4)° |
| Volume (V) | 1064.90 (9) ų |
| Z (Formula units per cell) | 4 |
The SXRD data for sodium 2-nitrocinnamate dihydrate shows that the sodium cation (Na⁺) is six-coordinate, adopting an octahedral geometry. It is bonded to six oxygen atoms: three from the carboxylate groups of three different nitrocinnamate anions and three from water molecules.
This coordination results in the formation of a one-dimensional coordination polymer, where NaO₆ octahedra are linked together by bridging water molecules and carboxylate groups. The cinnamate ligand itself is not planar; the nitro group and the carboxylate group are both twisted out of the plane of the benzene (B151609) ring. The structure is further stabilized by hydrogen bonds between the water molecules and the oxygen atoms of the carboxylate and nitro groups. While this structure is for a nitro-substituted derivative, it demonstrates the capacity of sodium cinnamates to form stable, ordered polymeric chains, particularly in the presence of water of hydration.
Unit Cell Parameters and Space Group Symmetries
Influence of Alkali Metal Cations on Crystal Packing and Properties
The identity of the alkali metal cation (e.g., Li⁺, Na⁺, K⁺, Cs⁺) can have a profound impact on the crystal packing and solid-state properties of cinnamates. Studies comparing a series of alkali metal salts of m-bromocinnamic acid have shown that the size of the cation is a critical factor.
For the m-bromocinnamate salts, it was observed that larger cations like potassium (K⁺), rubidium (Rb⁺), and cesium (Cs⁺) resulted in well-ordered crystals that showed nearly complete photoreaction upon UV irradiation. In contrast, the sodium (Na⁺) salt exhibited poor crystallinity and a much lower degree of photoreactivity. This difference is attributed to the way the cation size influences the packing arrangement of the cinnamate anions in the crystal lattice. In the well-ordered structures of the K, Rb, and Cs salts, the anions adopt a head-to-head arrangement (β-form) that is conducive to photodimerization. The disorder in the sodium salt structure disrupts this favorable alignment. This trend highlights that while sodium is a small cation, it does not always lead to simple, highly ordered crystal structures in this class of compounds.
Supramolecular Interactions in Cinnamate Crystal Structures
Hydrogen bonds are crucial directional interactions that play a dominant role in the molecular assembly of many organic crystals. irb.hrnih.gov In the crystal structures of cinnamate derivatives, hydrogen bonds involving the carboxylate group are common. For example, in ammonium (B1175870) and cycloalkylammonium cinnamate salts, N-H···O hydrogen bonds between the ammonium cation and the cinnamate anion are primary structure-directing interactions. researchgate.net These interactions can link molecules into extensive one- and two-dimensional networks. researchgate.net
Beyond the primary ionic and hydrogen bonding interactions, weaker C-H···O and C-H···π interactions often provide additional stability to the three-dimensional crystal lattice. nih.gov In some complex structures, water molecules can be incorporated, participating in O-H···O and O-H···N hydrogen bonds that further link the primary components. eurjchem.com The interplay of these various hydrogen bonds can lead to complex and sometimes unpredictable supramolecular structures. researchgate.net The specific network formed is critical, as it can influence everything from crystal morphology to the ability of the crystal to host other molecules. fastercapital.comnih.gov
| Compound Type | Interaction Type | Role in Crystal Structure | Reference |
|---|---|---|---|
| Amide-based Cinnamate Ester | N-H···O, C-H···O | Links molecules into a three-dimensional network. | nih.gov |
| Cyclohexylammonium Cinnamate | N-H···O | Links the cation and anion, facilitating proton transfer. | researchgate.net |
| L-amino acid methyl ester cinnamate salts | Primary Ammonium Monocarboxylate (PAM) Synthon | Key interaction for forming chiral gelator fibers. | nih.gov |
| Gadolinium Dibromoacetate with 4,4'-bipyridine | O-H···O, O-H···N | Connects polymeric units involving coordinated water molecules. | eurjchem.com |
The planar phenyl rings of cinnamate molecules provide an ideal geometry for π-π stacking interactions, which are a significant cohesive force in the crystal structures of many aromatic compounds. fastercapital.com These interactions occur when the electron-rich π systems of adjacent aromatic rings overlap. In addition to direct π-π stacking, C-H···π interactions, where a C-H bond points towards the face of a π system, also contribute to the stability of the crystal packing. nih.gov
| System | Interaction Type | Observed Characteristics | Reference |
|---|---|---|---|
| 2-(4-acetylanilino)-2-oxoethyl cinnamate | C-H···π | Contributes to the formation of a 3D network. | nih.gov |
| Methyl Cinnamate-Derived Organogels | π–π stacking, C═O···π | Facilitates gelation in the absence of hydrogen bonding. | acs.orgresearchgate.net |
| Aqua(3-aminopyridinium) (E)-3-(4-fluorophenyl)propenoate | Slipped π–π stacking | Forms layers parallel to the bc plane of the crystal. | doaj.org |
| Picrate Salts | π–π stacking | A major feature in crystal packing, often involving pairs of stacked anions. | nih.gov |
Hydrogen Bonding Networks
Crystal Engineering for Directed Photoreactivity
Crystal engineering is the design and synthesis of functional solid-state structures based on an understanding of intermolecular interactions. researchgate.net One of the most celebrated examples of crystal engineering involves controlling the [2+2] photodimerization of cinnamic acids and their derivatives. researchgate.net In the 1960s, G. M. J. Schmidt established the topochemical postulate, which states that for a [2+2] cycloaddition to occur in the solid state, the reactive carbon-carbon double bonds of adjacent molecules must be parallel and separated by a distance of less than 4.2 Å. pku.edu.cnacs.org
The crystal structure pre-organizes the reactant molecules, and by controlling the packing, one can direct the reaction to yield a specific stereoisomer of the resulting cyclobutane (B1203170) product (e.g., truxinic or truxillic acids). researchgate.netresearchgate.net Different crystal polymorphs of the same compound can have vastly different photoreactivity. The α- and β-forms of trans-cinnamic acid, for example, both adhere to the topochemical rules and are photoreactive, while the γ-form is photostable because the double bonds are too far apart (> 4.7 Å). acs.orgthieme-connect.com
Modern crystal engineering techniques use co-crystallization, metal coordination, and covalent templates to force cinnamate derivatives into a reactive arrangement. researchgate.netbilkent.edu.tr For instance, using 1,8-dihydroxynaphthalene as a covalent template can bring two different cinnamic acid molecules into close proximity (e.g., 3.632 Å between olefin centers), allowing for selective cross-dimerization to form unsymmetrical β-truxinic acid products as single diastereomers. bilkent.edu.tr This demonstrates a powerful strategy to overcome the limitations of a molecule's inherent packing preferences and achieve desired reaction outcomes. thieme-connect.com The photoreactivity of bromo-cinnamate salts is also influenced by the cation, with cesium, rubidium, and potassium salts showing almost complete reaction, in contrast to the less reactive ammonium and sodium salts. nsf.gov
| Polymorph | Olefin Separation Distance (Å) | Olefin Orientation | Photoreactivity | Reference |
|---|---|---|---|---|
| α-form | ~3.6 - 4.1 Å | Parallel, head-to-tail | Reactive (yields α-truxillic acid) | acs.org |
| β-form | ~3.9 - 4.1 Å | Parallel, head-to-head | Reactive (yields β-truxinic acid) | acs.orgbilkent.edu.tr |
| γ-form | > 4.7 Å | Not parallel | Stable (no reaction) | thieme-connect.com |
Photophysical and Photochemical Phenomena of Cinnamate Systems
Photoisomerization Processes
In solution, the most prominent photochemical reaction for cinnamate (B1238496) derivatives is the reversible isomerization around the carbon-carbon double bond. american.edu This process involves the conversion between the thermodynamically more stable trans isomer and the cis isomer upon absorption of light energy.
The photoisomerization of cinnamates from the trans (E) to the cis (Z) configuration is a direct method for achieving the contra-thermodynamic isomerization of the olefin. acs.org Upon irradiation with UV light, typically above 300 nm, the trans-cinnamate molecule absorbs a photon and is promoted to an electronically excited state. acs.org From this excited state, the molecule can undergo a non-radiative decay process back to the ground state. nih.gov This relaxation can result in the formation of either the original trans isomer or the cis isomer. acs.orgnih.gov Theoretical studies using methods like XMS-CASPT2 have been employed to map the minimum energy paths of this photoisomerization process, revealing a zwitterionic-like electronic structure at the transition state. nih.gov In some specific environments, such as organic glass, a regioselective "Hula-twist" isomerization process has also been observed. rsc.org
The efficiency and pathway of isomerization can be influenced by substituents on the phenyl ring and the polarity of the solvent, which can affect the energy barrier of the photoisomerization paths. nih.gov For many cinnamate esters in an inert solvent, photoisomerization is the major observed photochemical reaction, with the primary products being the respective geometric isomers. american.edu
Continuous irradiation of a cinnamate solution does not lead to a complete conversion to the cis isomer. Instead, a dynamic equilibrium, known as a photostationary state (PSS), is established. american.eduacs.org At this point, the rate of trans-to-cis isomerization equals the rate of cis-to-trans isomerization, resulting in a constant ratio of the two isomers in the mixture.
For instance, the irradiation of a 0.01 M solution of trans-cinnamic acid in acetonitrile (B52724) with a high-pressure mercury lamp (λ > 300 nm) leads to a photostationary state composed of approximately 67% trans-cinnamic acid and 33% cis-cinnamic acid. acs.org Similar photostationary state compositions are obtained in other solvents like ethanol (B145695) and methanol (B129727). acs.org Under these dilute solution conditions, photodimerization reactions are generally not competitive with the E/Z isomerization. acs.org
| Parameter | Value | Conditions |
| Initial Isomer | trans-Cinnamic Acid | 0.01 M solution in Acetonitrile |
| Irradiation Source | High-pressure mercury lamp (λ > 300 nm) | - |
| trans Isomer at PSS | 67% | Reached after sufficient irradiation time |
| cis Isomer at PSS | 33% | Reached after sufficient irradiation time |
This table presents data for the photostationary state of cinnamic acid in solution, as a model for cinnamate systems.
Trans-Cis Isomerization Pathways
Photodimerization Reactions
In the solid state, and under certain solution conditions, the photochemical behavior of cinnamates is dominated by dimerization reactions. This process is highly dependent on the spatial arrangement of the molecules relative to one another.
The photodimerization of cinnamates is a classic example of a [2+2] photocycloaddition reaction. nih.gov Upon irradiation, typically with UV light, the double bond of an excited-state cinnamate molecule reacts with the double bond of an adjacent ground-state molecule. This reaction forms a four-membered cyclobutane (B1203170) ring, effectively joining the two cinnamate units. nih.govacs.org The resulting dimeric products are known as truxinates or truxillic acids (in the case of cinnamic acid). acs.orgbilkent.edu.tr For example, the solid-state irradiation of α-trans-cinnamic acid yields α-truxillic acid. acs.org This type of reaction is a powerful method for constructing cyclobutane rings, which are key structural motifs in various natural products. bilkent.edu.tr
While photodimerization can yield a mixture of different cyclobutane isomers, significant progress has been made in controlling the regioselectivity and stereoselectivity of the reaction. In solution, achieving selectivity can be challenging due to the random orientation of molecules. However, methods using visible-light catalysis have been developed to promote highly regio- and diastereoselective intermolecular [2+2] dimerization of cinnamic acid derivatives. nih.gov
In the solid state, selectivity is often inherently higher due to the fixed arrangement of molecules. Furthermore, template-directed synthesis offers a powerful strategy for precise control. By using a covalent template like 1,8-dihydroxynaphthalene, cinnamic acid derivatives can be pre-organized, leading to highly selective photochemical [2+2] cycloaddition reactions. bilkent.edu.trthieme-connect.comorganic-chemistry.org This approach allows for the formation of specific diastereomers, such as β-truxinic acid analogues, in high yields. thieme-connect.comorganic-chemistry.org Lewis acid catalysis, for example with tin(IV) chloride, has also been shown to enhance the efficiency and stereoselectivity of photodimerization, favoring the formation of syn head-to-tail dimers (α-truxillates). osti.gov
The photodimerization of cinnamic acid in the solid state is the archetypal example of a topochemical reaction—a reaction in which the crystal lattice structure of the reactant dictates the outcome and stereochemistry of the product. acs.orgtandfonline.com This relationship was systematically studied by Schmidt and his coworkers, leading to the formulation of the topochemical principle. tandfonline.comnih.gov
According to this principle, for a solid-state [2+2] photocycloaddition to occur, the reacting double bonds of neighboring molecules must be oriented parallel to each other and separated by a distance of approximately 4.2 Å or less. tandfonline.comnih.gov The specific crystalline polymorph of the cinnamic acid (or its salt/ester) determines the packing arrangement and, consequently, the structure of the resulting dimer.
α-form: Molecules are packed in a head-to-tail arrangement, leading to the formation of α-truxillic acid (a centrosymmetric dimer).
β-form: Molecules are packed in a head-to-head arrangement, yielding β-truxinic acid (a dimer with a plane of symmetry).
γ-form: The distance between double bonds is too large (greater than 4.2 Å), and the molecules are not suitably aligned, rendering this polymorph photochemically unreactive. nih.gov
This principle demonstrates that a slight change in the molecular packing can dramatically alter the photochemical behavior, a phenomenon described as "kaleidoscopic" topochemical reactivity. tandfonline.comkoreascience.kr Therefore, controlling the crystallization conditions is paramount to directing the outcome of solid-state photoreactions of cinnamate systems.
Regioselectivity and Stereoselectivity Control in Photodimerization
Photoswitchable Behavior and Molecular Memory
The photoswitchable nature of cinnamate systems is predominantly rooted in the reversible E-Z (or trans-cis) isomerization of the alkene double bond. The trans isomer of sodium cinnamate is generally the more thermodynamically stable form. Upon irradiation with UV light of a specific wavelength, it can be converted to the less stable cis isomer. tandfonline.commdpi.com This process can be reversed by exposing the cis isomer to UV light of a different wavelength or through thermal relaxation. mdpi.comresearchgate.net This reversible switching between two distinct isomers allows the system to function as a molecular switch.
This photoswitchable capability has been harnessed to control the properties of materials. For instance, this compound has been investigated as a photoswitchable hydrotrope. researchgate.netscirp.org Hydrotropes are compounds that enhance the solubility of poorly soluble substances in water. The trans-to-cis isomerization of this compound under UV irradiation alters its molecular geometry and aggregation behavior, thereby changing its effectiveness as a solubilizing agent. This allows for the controlled precipitation and recovery of a dissolved solute simply by applying a light stimulus. researchgate.netscirp.org
The concept of molecular memory is linked to the stability of these photo-induced states. Cinnamate-based systems can "remember" the state they were switched to (e.g., the cis form or a dimerized state) after the light source is removed. Cinnamate-based photonic films, for example, can undergo reversible [2+2] photocycloaddition, and the resulting photo-induced states show remarkable temporal and thermal stability, which is essential for applications like optical data storage. researchgate.net The system retains this "memory" until it is intentionally erased by a different light stimulus (e.g., a different wavelength) that reverses the initial photochemical reaction. mdpi.comresearchgate.net
Research has explored this behavior in various cinnamate derivatives. Studies on methyl p-hydroxy-cinnamate, for example, have used ¹H NMR to track the transformation from the trans to the cis isomer, noting the appearance of characteristic proton signals for the cis form upon UV irradiation. acs.org The key data from such photoisomerization studies are summarized in the table below.
Table 1: Research Findings on Cinnamate Photoisomerization
| Compound/System | Phenomenon | Method of Analysis | Key Findings | Reference(s) |
|---|---|---|---|---|
| This compound (Na-CIN) | Photoswitchable hydrotropy | UV Irradiation | Trans-cis isomerization under UV light alters hydrotropic properties, allowing for solute recovery. | researchgate.netscirp.org |
| Methyl p-hydroxy-cinnamate | Trans-cis photoisomerization | ¹H NMR Spectroscopy | Irradiation led to the appearance of a cis olefinic proton signal at 5.78 ppm. The optimal reaction time was found to be 6 hours. | acs.org |
| Cinnamic Acid (CA) | E to Z photoisomerization | UV-Vis Spectroscopy | Irradiation at 300 nm induces E to Z isomerization, causing a blue shift of ~12 nm in the absorption maximum. This can be reversed with 254 nm light. | mdpi.com |
Photocleavage of Cyclobutane Rings
In addition to isomerization, cinnamate derivatives can undergo a [2+2] photocycloaddition reaction, particularly in the solid state or in concentrated solutions, where two cinnamate molecules align. tandfonline.comnsf.gov This reaction, typically induced by UV light with wavelengths longer than 260 nm, results in the formation of a four-membered cyclobutane ring, creating dimers such as α-truxillic acid derivatives. nih.gov
Crucially, this dimerization process is often reversible. The cyclobutane rings can be broken, or "cleaved," by irradiating the material with UV light of a shorter wavelength, typically below 260 nm. researchgate.netnih.gov This photocleavage process regenerates the original cinnamate monomers, restoring the carbon-carbon double bonds. nih.govmdpi.com
The reversible cycle of photodimerization and photocleavage is the foundation for developing self-healing and photoresponsive polymers. researchgate.net For instance, polymers crosslinked via cinnamate dimerization can have their crosslinks broken by short-wavelength UV light, allowing the material to flow or reform, and then be re-crosslinked with longer-wavelength UV light. nih.govresearchgate.net
The cleavage of the cyclobutane ring can proceed through different pathways. While symmetric fission yields the two original olefin molecules, asymmetric fission can also occur, resulting in two different olefin products. In coumarin (B35378) dimers, which are structurally related to cinnamate dimers, the mode of photocleavage (symmetric vs. asymmetric) is influenced by the molecular structure and steric factors. nih.gov
Table 2: Wavelength Dependence of Cinnamate Photoreactions
| Process | Inducing Wavelength | Result | Application Context | Reference(s) |
|---|---|---|---|---|
| [2+2] Photocycloaddition (Dimerization) | > 260 nm (e.g., 365 nm) | Formation of cyclobutane rings | Crosslinking of polymers, data writing | researchgate.netnih.gov |
Spectroscopic Investigations of Photochemical Transformations (e.g., UV-Vis, FTIR)
Spectroscopic techniques are indispensable for monitoring the photochemical transformations in cinnamate systems. UV-Visible (UV-Vis) and Fourier-Transform Infrared (FTIR) spectroscopy are the most common methods used to track these changes in real-time or after irradiation.
UV-Vis Spectroscopy is highly effective for observing changes involving the π-electron system of the cinnamate group.
Isomerization: The trans and cis isomers of cinnamate have distinct UV absorption spectra. The trans isomer typically has a higher molar absorptivity than the cis isomer. taylorandfrancis.com Upon irradiation, the E to Z (trans to cis) photoisomerization of cinnamic acid leads to significant changes in the absorption profile, including a blue shift in the absorption maximum. mdpi.com For example, thin films of poly(sebacoyl-co-glycerol) cinnamate (PGS-CinA) show a strong absorbance peak at 273 nm, which decreases by 90% after 30 minutes of UV irradiation due to the consumption of the C=C double bonds during dimerization. nih.gov
Dimerization: The photodimerization process consumes the conjugated C=C double bond, leading to a decrease in the intensity of the characteristic π-π* transition absorption band, which is typically observed between 270 and 320 nm for cinnamate derivatives. nih.govunesp.br
FTIR Spectroscopy provides detailed information about the changes in specific chemical bonds.
Disappearance of C=C Bond: The most prominent change during photodimerization is the decay of the vibrational band corresponding to the C=C stretching of the alkene group, which appears around 1630-1640 cm⁻¹. nih.govresearchgate.net
Formation of Cyclobutane Ring: The formation of the dimer is confirmed by the appearance of new bands. Specifically, stretching modes of the newly formed cyclobutane ring can be observed, often appearing in the region around 1000 cm⁻¹. uzh.ch
Carbonyl Group Shift: In some cases, the electronic environment of the carbonyl (C=O) group changes. In cinnamic acid, intermolecular hydrogen bonding affects the C=O stretching frequency. Upon formation of this compound, the disappearance of bands from the -OH group and the appearance of asymmetric and symmetric vibrations of the carboxylate anion (COO⁻) confirm the salt's formation. ijcps.com During photoreactions, changes in conjugation can also slightly shift the position of the C=O band.
These spectroscopic methods, often complemented by Nuclear Magnetic Resonance (NMR) spectroscopy, provide a comprehensive picture of the dynamic photochemical processes occurring in this compound and related systems. acs.orgnsf.govuzh.ch
Table 3: Spectroscopic Signatures of Cinnamate Photochemical Transformations
| Spectroscopic Technique | Photochemical Process | Observed Change | Wavenumber/Wavelength Range | Reference(s) |
|---|---|---|---|---|
| UV-Vis Spectroscopy | Photodimerization/Isomerization | Decrease in absorbance intensity of π-π* transition | ~270-320 nm | mdpi.comnih.govunesp.br |
| FTIR Spectroscopy | Photodimerization | Decay of C=C stretching vibration | ~1637 cm⁻¹ | nih.govresearchgate.net |
| FTIR Spectroscopy | Photodimerization | Appearance of cyclobutane ring stretching mode | ~1000 cm⁻¹ | uzh.ch |
Applications in Advanced Materials Science and Engineering
Non-Linear Optical (NLO) Material Development
Sodium cinnamate (B1238496) has been identified as a promising material for non-linear optical (NLO) applications, which involve materials that alter the properties of light passing through them. The incorporation of sodium into the cinnamic acid structure has been shown to enhance these NLO effects. ijcps.comakjournals.com Such materials are crucial for technologies like frequency conversion and optical switching. rsc.org The suitability of sodium cinnamate for these applications is supported by its increased thermal stability compared to cinnamic acid, remaining stable up to 180°C. ijcps.comakjournals.com
Second Harmonic Generation (SHG) is a key NLO phenomenon where two photons with the same frequency interact with the material and are "combined" to generate a new photon with twice the energy, and therefore twice the frequency and half the wavelength. This compound crystals exhibit notable SHG efficiency. ijcps.comakjournals.com Studies using the Kurtz-Perry powder technique, with an Nd:YAG laser (1064 nm wavelength) as the input, have confirmed its frequency-doubling capability by detecting the emission of green light at 532 nm. ijcps.comakjournals.com The presence of the sodium ion is reported to make the SHG efficiency more pronounced. ijcps.comakjournals.com
Table 1: SHG Properties of this compound
| Property | Value/Observation | Source(s) |
|---|---|---|
| Input Wavelength | 1064 nm | ijcps.comakjournals.com |
| Output Wavelength | 532 nm (Green Light) | ijcps.comakjournals.com |
| Input Energy | 5.35 mJ/pulse | ijcps.com |
| Enhancing Factor | Presence of sodium ion | ijcps.comakjournals.com |
The NLO response of a material is intrinsically linked to its crystal structure. For a material to exhibit second-order NLO effects like SHG, it must possess a non-centrosymmetric crystal structure, meaning the crystal lacks a center of inversion. rsc.org The incorporation of the sodium atom into the cinnamic acid molecule alters the electronic distribution and molecular packing. ijcps.comakjournals.com This change in the crystal lattice, driven by the replacement of a hydrogen atom with sodium, leads to an enhancement of the NLO properties. ijcps.com Furthermore, this structural modification increases the thermal resistance of the material, which is a critical factor for the practical application of NLO crystals, ensuring they can withstand the heat generated by high-power lasers. ijcps.com
Second Harmonic Generation (SHG) Efficiency
Photoswitchable Materials and Responsive Systems
This compound's ability to undergo reversible trans-cis photoisomerization around its olefinic double bond upon exposure to UV light makes it a valuable photoswitchable molecule. scirp.orgresearchgate.net This property allows for the external, light-based control of the material's macroscopic properties.
A significant application of this compound's photoswitchable nature is in the photochemical control of the viscosity of fluid systems. oup.com Researchers have demonstrated that a mixed aqueous solution of the cationic surfactant cetyltrimethylammonium bromide (CTAB) and trans-sodium cinnamate forms a highly viscous, gel-like solution composed of entangled wormlike micelles. oup.comoup.com Upon UV irradiation, the trans-sodium cinnamate isomerizes to its cis form. oup.com The cis-isomer is less effective at promoting the growth of the wormlike micelles, leading to their transformation into smaller, non-entangling spherical or rod-like micelles. oup.com This structural change at the molecular level results in a dramatic decrease in the bulk viscosity of the solution. oup.com
Table 2: Photochemical Viscosity Change in an Aqueous CTAB/Sodium Cinnamate Solution
| Condition | Zero-Shear Viscosity (Pa·s) | Mechanism | Source(s) |
|---|---|---|---|
| Before UV Irradiation | 66.0 | trans-NaCin promotes wormlike micelle formation | oup.comoup.com |
| After UV Irradiation | 0.0021 | cis-NaCin disrupts wormlike micelles | oup.com |
This compound functions as a photosensitive hydrotrope, a substance that can enhance the solubility of poorly soluble compounds in water. scirp.orgresearchgate.net The trans-isomer of this compound is an effective hydrotrope, capable of dissolving various solutes like cinnamic acid, curcumin, and aspartic acid in aqueous solutions. scirp.orgresearchgate.net The key advantage of using a photosensitive hydrotrope is the ability to recover the dissolved solute without extensive dilution. researchgate.net By irradiating the solution with UV light, the trans-sodium cinnamate converts to the cis-isomer, which is a less effective hydrotrope. scirp.orgresearchgate.net This isomerization leads to the precipitation of the previously dissolved solute, allowing for its easy separation and recovery. scirp.org
The photoisomerization properties of the cinnamate moiety are also utilized in the creation of photofunctional self-assembled thin films. acs.org Studies on films made from dioctadecyldimethylammonium cinnamate, an ion pair of a cationic amphiphile and the cinnamate anion, demonstrate this principle. acs.org In these organized, multi-lamellar films, the cinnamate groups undergo E-Z (equivalent to trans-cis) photoisomerization upon UV illumination. acs.org This ability to photochemically alter the structure of components within a self-assembled film is a foundational step toward creating light-responsive surfaces and membranes. The process can induce changes in the film's physical properties, and unlike in solution, the solid-state assembly can influence the photochemical equilibrium, preventing the system from reaching a typical photostationary state. acs.org
Development of Photosensitive Hydrotropes
Polymer Chemistry and Macromolecular Design
This compound and its derivatives are instrumental in the design of sophisticated polymers with tailored properties. The photoreactive nature of the cinnamate group, coupled with its biocompatibility, has led to its use in a variety of macromolecular architectures.
Synthesis of Photoreactive Polymers and Copolymers
The synthesis of photoreactive polymers often utilizes the cinnamate moiety due to its ability to undergo [2+2] cycloaddition upon exposure to UV light. nanoient.orgslideplayer.com This reaction creates crosslinks between polymer chains, transforming the material's properties. nanoient.org For instance, polymers with pendant cinnamate groups can be synthesized and subsequently crosslinked in the solid state by irradiation. chemrj.org
The process frequently involves the reaction of a polymer with hydroxyl or amino groups with cinnamoyl chloride, which is synthesized from cinnamic acid. researchgate.netgoogle.com This functionalization introduces the photoreactive cinnamate groups onto the polymer backbone. researchgate.net For example, researchers have synthesized photosensitive polymers with cinnamate units by polymerizing monomers containing a methacryloyl group and a pendant cinnamate unit. chemrj.org The resulting polymers exhibit excellent photoreactivity, with the crosslinking confirmed by the disappearance of the characteristic UV absorbance of the cinnamate group and the insolubility of the irradiated polymer film. nanoient.org
These photoreactive polymers have applications as photoresists, where their solubility changes upon exposure to light, allowing for the creation of patterned materials. nanoient.orgchemrj.org The crosslinking of cinnamate side groups is a well-established method for producing such photosensitive polymers. nanoient.org
Cinnamate-Functionalized Biodegradable Elastomers
A notable application of cinnamate functionalization is in the creation of biodegradable elastomers for biomedical applications. nih.govgumed.edu.pl Researchers have developed a biodegradable elastomer, poly(glycerol-co-sebacate)-cinnamate (PGS-CinA), by functionalizing a polyester (B1180765) with pendant cinnamate groups. nih.govnih.gov This material can be crosslinked via photodimerization without the need for a photoinitiator. nih.govnih.gov
The resulting PGS-CinA network exhibits a Young's modulus ranging from 50.5 to 152.1 kPa and has a projected in vitro degradation half-life of 90 to 140 days. nih.govgumed.edu.pl These elastomers are intrinsically cell-adherent and support the proliferation of fibroblasts. nih.govgumed.edu.pl The synthesis involves the polycondensation of glycerol (B35011) and sebacic acid to form a pre-polymer, which is then functionalized with cinnamoyl chloride. nih.gov The final elastomeric network is formed by the [2+2] photocycloaddition of the pendant cinnamate groups upon UV irradiation. nih.gov
The properties of these elastomers, including their thermo-mechanical characteristics and biodegradability, make them promising candidates for use in bioabsorbable medical devices and as scaffolds for soft tissue engineering. nih.govgumed.edu.pl
Chiral Polyacetylenes for Smart Materials
The incorporation of cinnamate derivatives into polyacetylenes has been explored for the development of smart materials with chiral properties. rasayanjournal.co.in Research has demonstrated the synthesis of polyacetylenes containing cinnamate and its derivatives through the polymerization of specific monomers using a rhodium-based catalyst. rasayanjournal.co.in
These polymers, such as poly((S)-N-(1-oxo-1-(prop-2-ynylamino)propan-2-yl) cinnamamide), exhibit stable helical structures and show large specific rotation, indicating a one-handed helical conformation. rasayanjournal.co.in The molecular weights of these polymers range from 5,800 to 8,160 g/mol . rasayanjournal.co.in The helical structure is stabilized by factors such as intramolecular hydrogen bonds and steric repulsion. rasayanjournal.co.in
The resulting chiral polyacetylenes are being investigated for their potential application as chiral catalysts in asymmetric synthesis, as well as in other chiral-related science and technologies. rasayanjournal.co.in
Dynamic Covalent Crosslinking in Chiral Superstructures
The reversible nature of the cinnamate group's [2+2] cycloaddition has been harnessed to create dynamic covalent crosslinks in chiral superstructures. researcher.lifenih.gov This approach allows for the reversible fixation of supramolecular chirality in the self-assembly of side-chain polymers. researcher.lifenih.gov
By controlling the UV irradiation, it is possible to manipulate the inter-chain crosslinking and decrosslinking of the cinnamate groups. researcher.lifenih.gov This photo-programmable strategy provides a mechanism for the storage and regulation of chiral information within the polymeric material. nih.gov This dynamic crosslinking addresses a key challenge in the development of chirality-smart materials, where stable yet adaptable chiral structures are required. researcher.lifenih.gov
Modification of Crystal Habit and Morphology
This compound plays a role in the field of crystal engineering, specifically in the modification of the crystal habit and morphology of certain compounds. scirp.orgscirp.orgresearchgate.net Studies have investigated the crystallization of cinnamic acid from a photosensitive hydrotropic solution of this compound. scirp.orgscirp.org
In these experiments, subjecting the crystallization process to thermal cycles resulted in the formation of porous aggregates of cinnamic acid. scirp.orgscirp.org However, when the process was conducted under UV irradiation, the formation of these aggregates was not observed, indicating a change in the crystal morphology. scirp.orgscirp.org This suggests that the photo-induced trans-cis isomerization of this compound influences the crystallization behavior of the solute. scirp.org The initial morphology of the crystals and the type of hydrotrope used are significant factors that determine the final crystal morphology. scirp.orgscirp.org
Mechanistic Insights into Biological Interactions in Vitro and Cellular Studies
Modulation of Cellular Signaling Pathways
Binding to Toll-Like Receptors and Inflammatory Pathway Activation (in vitro)
Sodium cinnamate (B1238496) has been shown to interact with Toll-like receptors (TLRs) on the surface of cells. This binding initiates the activation of inflammatory signaling pathways. biosynth.com TLRs are a class of proteins that play a crucial role in the innate immune system by recognizing molecules associated with pathogens. nih.gov Upon activation, TLRs trigger a cascade of downstream signaling events, leading to the production of various inflammatory mediators. nih.gov
Studies on cinnamate-derived compounds have demonstrated their ability to modulate TLR-mediated responses. For instance, certain cinnamate derivatives have been observed to downregulate the expression of TLR-2 and upregulate TLR-4 expression in human monocytes. researchgate.net This differential regulation of TLRs can influence the cellular response to inflammatory stimuli. The activation of these pathways ultimately leads to the transcription of genes involved in inflammation. nih.gov
Impact on Lipid Accumulation via AMPK Pathway in HepG2 Cells (Methyl Cinnamate Analog)
Research on methyl cinnamate, an analog of sodium cinnamate, has provided insights into its effects on lipid metabolism in liver cells. In HepG2 cells, a human liver cancer cell line, methyl cinnamate has been found to alleviate the accumulation of triglycerides. tandfonline.comnih.gov This effect is mediated through the activation of the AMP-activated protein kinase (AMPK) pathway. tandfonline.comnih.gov
AMPK is a key regulator of cellular energy homeostasis. tandfonline.comnih.gov Its activation leads to the phosphorylation of downstream targets, including acetyl-CoA carboxylase (ACC), which in turn inhibits the synthesis of fatty acids and reduces the buildup of intracellular triglycerides. tandfonline.comnih.gov Studies have shown that treatment with methyl cinnamate increases the phosphorylation of both AMPK and ACC in HepG2 cells. tandfonline.comnih.govnih.gov Molecular docking studies further suggest a direct interaction between methyl cinnamate and AMPK, leading to its phosphorylation and the subsequent improvement in lipid accumulation. tandfonline.comnih.gov
Enzyme Inhibition and Molecular Targets
Inhibition of Enzymes involved in Viral Replication (e.g., Influenza A, Herpes Simplex Virus Type 1)
This compound has demonstrated inhibitory activity against enzymes that are essential for the replication of certain viruses, including Influenza A virus and Herpes Simplex Virus Type 1 (HSV-1). biosynth.com The replication of these viruses relies on specific viral enzymes, such as polymerases, which are attractive targets for antiviral therapies. nih.gov By inhibiting these crucial enzymes, this compound can interfere with the viral life cycle. biosynth.com
The strategy of targeting protein-protein interactions within viral polymerase complexes is a known approach for developing antiviral agents. nih.gov While the precise mechanism of this compound's inhibitory action on these specific viral enzymes requires further detailed investigation, its observed effects suggest a potential role in disrupting viral replication processes. biosynth.com
Interaction with Specific Biological Enzymes (e.g., Lipases, ACE)
Cinnamic acid and its derivatives, including this compound, have been shown to interact with and inhibit the activity of certain biological enzymes, such as lipases and angiotensin-converting enzyme (ACE). ncats.iochemicalbook.comncats.io Pancreatic lipase (B570770) is a key enzyme in the digestion and absorption of dietary fats. researchgate.net Studies have demonstrated that extracts from plants containing cinnamic acid derivatives can inhibit pancreatic lipase activity in vitro. researchgate.net
Similarly, Angiotensin-Converting Enzyme (ACE) plays a significant role in the regulation of blood pressure. The inhibition of ACE is a common strategy for managing hypertension. ncats.iochemicalbook.com The ability of cinnamic acid to inhibit both lipases and ACE suggests its potential to influence metabolic and cardiovascular processes through enzymatic modulation. ncats.iochemicalbook.com
Interaction with Subcellular Components and Biomolecules
This compound, as a derivative of cinnamic acid, is involved in various biosynthetic pathways and can interact with numerous subcellular components and biomolecules. chemicalbook.com Cinnamic acid itself is a central intermediate in the biosynthesis of a wide array of natural products in plants, including flavonoids, lignans, and coumarins. chemicalbook.commdpi.com This biosynthesis is initiated by the enzyme phenylalanine ammonia-lyase (PAL). chemicalbook.com
The chemical structure of cinnamic acid, featuring a carboxylic acid group and an aromatic ring, allows for various interactions. mdpi.com It has been suggested that cinnamic acid derivatives can interact with cellular membranes, potentially disrupting them and leading to antimicrobial effects. mdpi.com Furthermore, these compounds are believed to act within redox-sensitive signaling cascades, which could contribute to the stabilization of cells and tissues. scispace.com
Disruption of Bacterial Cell Membranes
Influence on Biochemical Synthesis Pathways (e.g., accumulation of photosynthetic pigments)
This compound and its parent compound, cinnamic acid, are integral to major biochemical pathways in plants, particularly the phenylpropanoid pathway. nih.gov This pathway is a primary route for the synthesis of a vast array of secondary metabolites, including flavonoids, anthocyanins, lignins, and coumarins, which are crucial for plant growth, development, and defense. thepharmajournal.comnih.gov
While direct studies on the effect of this compound on the accumulation of photosynthetic pigments are limited, its influence can be inferred from its role in related metabolic networks. For instance, studies have shown that light treatments designed to enhance the biosynthesis of phenolic acids in black wheat seedlings led to increased activity of cinnamate 4-hydroxylase (C4H), a key enzyme in the phenylpropanoid pathway. mdpi.com This enhanced enzymatic activity was correlated with an augmentation in the seedlings' chlorophyll (B73375) content, suggesting a metabolic link between the cinnamate pathway and pigment synthesis. mdpi.com
Furthermore, treatment of cells with this compound has been shown to increase the levels of caffeic acid and chlorogenic acid. biosynth.com Both of these compounds are direct derivatives of the phenylpropanoid pathway, underscoring the ability of this compound to influence the flux of this metabolic route. Since precursors for certain pigments, like anthocyanins, are synthesized through this same pathway, modulating its activity could foreseeably impact pigment accumulation. researchgate.netpeerj.com
Table 3: Role of Cinnamate in Plant Biochemical Pathways
| Pathway | Key Enzyme/Intermediate | Influence/Role | Downstream Products | Source |
| Phenylpropanoid Pathway | Cinnamic Acid | Key intermediate derived from phenylalanine. | Flavonoids, Anthocyanins, Lignins, Coumarins | thepharmajournal.comnih.gov |
| Phenolic Acid Biosynthesis | Cinnamate 4-hydroxylase (C4H) | Activity enhanced by certain stimuli, correlating with increased chlorophyll content. | Phenolic Acids, Photosynthetic Pigments | mdpi.com |
| Phenylpropanoid Pathway | This compound | Treatment leads to increased levels of downstream metabolites. | Caffeic Acid, Chlorogenic Acid | biosynth.com |
Genotoxic Activity at the Cellular Level (as a measurable biological effect)
In vitro studies on mammalian cell lines have indicated that this compound can exhibit genotoxic activity. biosynth.com This activity represents a measurable biological effect at the cellular level, distinct from its antimicrobial mechanisms.
Research using Chinese hamster ovary (CHO) cells demonstrated that this compound induced chromosomal aberrations. industrialchemicals.gov.au This effect was observed at concentrations of 10 µM and 33.3 µM, while a higher dose of 100 µM was found to be cytotoxic. industrialchemicals.gov.au
Further evidence of its genotoxic potential comes from studies using the L5178Y mouse lymphoma cell forward mutation assay. In this system, this compound caused dose-related increases in mutations, both with and without the presence of a metabolic activation system. industrialchemicals.gov.au This suggests that the compound itself, as well as its potential metabolites, can be responsible for the observed genotoxic effects. These findings in mammalian cells contrast with results from bacterial systems, where cinnamic acid is generally found to be negative for mutagenicity. industrialchemicals.gov.au
Table 4: Genotoxic Effects of this compound in Mammalian Cell Assays
| Cell Line | Assay Type | Concentration(s) | Observed Effect | Source |
| Chinese Hamster Ovary (CHO) | Chromosomal Aberration Assay | 10 µM, 33.3 µM | Induction of chromosomal aberrations. | industrialchemicals.gov.au |
| Chinese Hamster Ovary (CHO) | Chromosomal Aberration Assay | 100 µM | Cytotoxicity. | industrialchemicals.gov.au |
| L5178Y Mouse Lymphoma | Forward Mutation Assay | Not specified | Dose-related increases in mutations. | industrialchemicals.gov.au |
Computational and Theoretical Chemistry Investigations
Quantum Chemical Calculations (e.g., DFT, B3LYP)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of the cinnamate (B1238496) ion. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is frequently used in conjunction with various basis sets, such as 6-311++G(d,p), to achieve a reliable balance between computational cost and accuracy for organic molecules. scielo.org.mxnih.gov Such calculations have been successfully applied to predict the molecular structures, and the electronic and vibrational properties of cinnamic acid and its derivatives. scielo.org.mx
The electronic properties of the cinnamate ion are largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's reactivity, kinetic stability, and optical and electrical properties. aip.orgirjweb.com A smaller energy gap suggests higher reactivity and facilitates intramolecular charge transfer. aip.orgresearchgate.net
Studies on cinnamate-containing compounds have used DFT to calculate these electronic parameters. For instance, in a study on guanidinium (B1211019) cinnamate, the HOMO-LUMO energy gap was calculated, with the lower band gap indicating the material's potential for use in non-linear optoelectronic applications. researchgate.net The distribution of electron density, often visualized through Molecular Electrostatic Potential (MEP) maps, reveals the regions of a molecule that are rich or deficient in electrons. mdpi.comresearchgate.net In the cinnamate ion, these maps typically show a high concentration of negative charge (electrophilic attack sites) around the carboxylate oxygen atoms. mdpi.comresearchgate.net This charge distribution is crucial for understanding intermolecular interactions, including hydrogen bonding and coordination with metal ions like sodium.
| Compound/Conformer | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Source |
|---|---|---|---|---|
| Morpholinium Cinnamate | - | - | 3.8 | aip.org |
| Guanidinium Cinnamate | - | - | Lower Band Gap | researchgate.net |
| Phenyl Cinnamate Derivative (In) | ~ -6.2 | ~ -1.8 | ~ 4.4 | mdpi.com |
The cinnamate ion can exist in different spatial arrangements, or conformations, primarily due to rotation around the single bond connecting the acrylic acid side chain to the phenyl ring. The most significant conformers are the s-cis and s-trans isomers. Computational studies using DFT have been performed to determine the relative stability of these conformers. scielo.org.mx
| Medium | Relative Energy (ΔE = Es-cis - Es-trans) (kJ/mol) | Source |
|---|---|---|
| Gas Phase | -2.34 | scielo.org.mx |
| Heptane (Non-polar solvent) | -2.03 | scielo.org.mx |
| Water (Polar solvent) | -1.55 | scielo.org.mx |
Vibrational spectroscopy, including FT-IR and FT-Raman, provides a fingerprint of a molecule based on the vibrations of its chemical bonds. DFT calculations are highly effective in predicting these vibrational frequencies. scielo.org.mxresearchgate.net By comparing the calculated vibrational spectra with experimental data, researchers can confirm molecular structures and assign specific spectral bands to the vibrations of functional groups. researchgate.netresearchgate.net
For sodium cinnamate, the formation from cinnamic acid is confirmed by distinct changes in the IR spectrum. ijcps.com Specifically, the broad band corresponding to the O-H stretching vibration in cinnamic acid disappears and is replaced by bands corresponding to the asymmetric and symmetric stretching vibrations of the carboxylate anion (COO⁻). ijcps.com DFT calculations on the cinnamate anion accurately predict these characteristic frequencies. scielo.org.mxresearchgate.net For example, the intense C=O stretching mode in cinnamic acid is calculated to be around 1739 cm⁻¹, while the olefinic C=C stretching mode is calculated near 1640 cm⁻¹. scielo.org.mx These theoretical values show good agreement with experimental observations, validating both the computational method and the structural assignment. scielo.org.mx
| Vibrational Mode | Experimental IR (cm⁻¹) | Calculated (B3LYP) (cm⁻¹) | Source |
|---|---|---|---|
| C=O Stretch | 1688 | 1739 | scielo.org.mx |
| C=C Olefinic Stretch | 1627 | 1640 | scielo.org.mx |
| C-H Phenyl Stretch | 3067 | 3054-3006 | scielo.org.mx |
Conformational Analysis and Stability
Molecular Dynamics (MD) Simulations
While quantum chemical calculations provide insight into static molecular properties, Molecular Dynamics (MD) simulations offer a "computational microscope" to observe the time-evolved behavior of molecules and their interactions. silcsbio.com MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion, providing a dynamic view of processes like molecular aggregation, protein-ligand binding, and complex formation.
MD simulations have been crucial in understanding the interactions of this compound in complex systems, particularly in its roles as a hydrotrope and in its interactions with biomolecules.
Interaction with Hydrotropes: Hydrotropes are compounds that enhance the aqueous solubility of poorly soluble substances. This compound is known to act as a hydrotrope. scirp.orgbiointerfaceresearch.com MD simulations of other hydrotropic systems have revealed that the mechanism often involves the self-aggregation of hydrotrope molecules, which then encapsulate the insoluble solute within their non-polar cores. researchgate.netnih.govresearchgate.net This aggregation is a key step that segregates the hydrophobic solute from water. nih.gov this compound has also been studied as a "photosensitive" hydrotrope; its trans-cis isomerization under UV light can alter its hydrotropic properties, allowing for controlled precipitation of a dissolved solute. scirp.org
Interaction with Proteins: The interaction of cinnamate derivatives with proteins has been investigated using MD simulations to understand their potential biological activities. researchgate.netresearchgate.net These simulations can reveal the specific binding modes and key intermolecular forces, such as hydrogen bonds and van der Waals interactions, between the cinnamate molecule and amino acid residues at a protein's active site. researchgate.netfortunejournals.com For example, MD simulations of cinnamate analogues complexed with macrophage migration inhibitory factor (MIF) identified a crucial hydrogen bond with the Pro-1 residue, offering insight into the enzyme's catalytic mechanism. researchgate.net Such studies are significant for structure-based drug design. researchgate.net
A key output of MD simulations is the assessment of the stability of molecular complexes, such as those formed between this compound and other molecules. Stability is often evaluated by monitoring structural parameters like the Root Mean Square Deviation (RMSD) of the complex over the simulation time and by calculating the binding free energy. fortunejournals.commdpi.com
In simulations of protein-ligand complexes involving cinnamate derivatives, a stable RMSD value over a long simulation (e.g., 100 ns) indicates that the ligand remains securely bound in the protein's binding pocket and that the complex is not falling apart. researchgate.netfortunejournals.com Furthermore, methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) can be used to calculate the binding free energy, which quantifies the affinity between the interacting molecules. fortunejournals.comresearchgate.net These calculations often show that van der Waals forces and non-polar interactions are the primary contributors to the binding energy of cinnamate-like molecules in protein complexes. researchgate.netfortunejournals.com The thermodynamic stability of these complexes, as determined by MD simulations, is a strong indicator of their potential to exist and function in a biological environment. bibliotekanauki.pl
Interaction Studies (e.g., with Hydrotropes, Proteins)
Quantitative Structure-Property Relationship (QSPR) Modeling
Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the structural features of molecules with their physicochemical properties. nih.gov These models are instrumental in predicting molecular properties even before synthesis, thereby guiding experimental work. nih.gov For cinnamic acid derivatives, QSPR studies have been employed to understand and quantify the effects of substituents on their reactivity and properties. mdpi.comresearchgate.net
A key application of QSPR for cinnamates has been in the investigation of the esterification of 4- and 3-substituted-cinnamic acids. mdpi.comresearchgate.net In these studies, theoretical calculations, often at the Density Functional Theory (DFT) level, are used to derive various quantum chemical descriptors. mdpi.commdpi.com These descriptors, which include atomic charges, energies of frontier molecular orbitals (HOMO and LUMO), and Fukui functions, are then correlated with experimental outcomes, such as reaction yields. mdpi.comresearchgate.net
One study performed a theoretical description of the esterification of substituted cinnamic acids as a two-step process: O-protonation followed by a nucleophilic attack from ethanol (B145695). mdpi.comresearchgate.net To quantify the influence of different electron-donating and electron-withdrawing groups, QSPR models were developed. mdpi.com The investigation revealed that local quantum descriptors like atomic charges and Frontier Effective-for-Reaction Molecular Orbitals (FERMO) energies were crucial. mdpi.comresearchgate.net
Table 1: Correlation Data for the O-Protonation Step in Cinnamic Acid Esterification mdpi.com
| Correlated Parameters | DFT Functional | Correlation Coefficient (r²) | F-statistic (F) |
| Hammett constants (σp) vs. O-charge | B3LYP | 0.96 | 197 |
| Hammett constants (σp) vs. O-charge | M06-2X | 0.96 | 178 |
| Hammett constants (σp) vs. Enthalpy (ΔH₁) | B3LYP | 0.96 | 184 |
| Hammett constants (σp) vs. Enthalpy (ΔH₁) | M06-2X | 0.97 | 231 |
| O-charges vs. Enthalpy (ΔH₁) | B3LYP | 0.99 | 775 |
| O-charges vs. Enthalpy (ΔH₁) | M06-2X | 0.98 | 512 |
Theoretical Description of Reaction Mechanisms
The mechanism of acid-catalyzed esterification of cinnamic acids has been described theoretically as a two-step process. mdpi.comresearchgate.net This computational approach provides insights into the reactivity and selectivity of the reaction. mdpi.com
O-Protonation: The first step involves the protonation of the carbonyl oxygen atom of the cinnamic acid. mdpi.comresearchgate.net Theoretical calculations have shown that this step is favored by electron-donating groups (EDGs) attached to the phenyl ring. mdpi.com QSPR models demonstrate a strong correlation between the enthalpy of this step (ΔH₁) and the charge on the oxygen atom, as well as with Hammett substituent constants. mdpi.com
The process is considered to be controlled by a combination of charge and frontier-orbital factors, rather than being dominated by just one. mdpi.comresearchgate.net
The photodimerization of cinnamic acid and its derivatives is a classic photochemical reaction that has been extensively studied using computational methods. nih.gov This [2+2] cycloaddition reaction yields cyclobutane (B1203170) derivatives, and the stereochemistry of the products is highly dependent on the reaction conditions. nih.govacs.org
In the solid state, the reaction is governed by the crystal packing of the molecules, a principle known as topochemical control. acs.org The photodimerization of cinnamic acid can yield different products depending on the crystal form of the starting material. nih.gov The stable α-form yields α-truxillic acid, while the metastable β-form produces β-truxinic acid. nih.gov Topochemical postulates state that for a reaction to occur in the solid state, the reacting double bonds must be parallel and within a certain proximity (less than 4.2 Å). acs.org
Theoretical studies using Density Functional Theory (DFT) have been performed to elucidate the mechanism of photodimerization in solution. nih.gov For instance, the irradiation of liquid ethyl cinnamate results in a mixture of head-to-head dimers. nih.gov Computational analysis of the photodimerization of methyl cinnamate indicates that the reaction proceeds through the triplet state. nih.gov The interaction between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Singly Occupied Molecular Orbital (LSOMO) of another molecule in its triplet state leads to the formation of biradical intermediates, which then collapse to form the cyclobutane ring products. nih.gov
Lewis acids have been shown to catalyze the photodimerization of cinnamic esters in solution. researchgate.netacs.org Computational studies indicate that complexation with a Lewis acid, such as SnCl₄, alters the electronic structure of the ester. researchgate.net This complexation can lead to a lengthening of the double bond and a change in the enone conformation, which in turn increases the excited-state lifetime and reactivity, promoting more efficient and stereoselective dimerization. researchgate.net
Table 2: Photodimerization Products of Cinnamic Acid Derivatives
| Starting Material | Reaction Condition | Major Product(s) | Reference |
| Cinnamic acid (α-form) | Solid state irradiation | α-Truxillic acid | nih.gov |
| Cinnamic acid (β-form) | Solid state irradiation | β-Truxinic acid | nih.gov |
| Liquid ethyl cinnamate | Irradiation | Mixture of head-to-head cyclobutane diesters | nih.gov |
| Methyl cinnamate | Lewis acid catalysis in solution | syn head-to-tail (α-truxillate) dimers | researchgate.net |
Advanced Analytical Methodologies in Sodium Cinnamate Research
Spectroscopic Characterization
Spectroscopic methods are fundamental in elucidating the structural and electronic features of sodium cinnamate (B1238496). By interacting with electromagnetic radiation, molecules yield spectra that serve as unique fingerprints, revealing the nature of chemical bonds, functional groups, and electronic transitions.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful tool for identifying the functional groups present in sodium cinnamate and confirming its formation from cinnamic acid. The substitution of the carboxylic acid proton with a sodium ion leads to distinct and identifiable changes in the infrared spectrum. ijcps.com
A key observation in the FTIR spectrum of this compound is the disappearance of the broad band associated with the –OH stretching vibration of the carboxylic acid dimer, which is prominent in the spectrum of cinnamic acid. ijcps.com Concurrently, new bands appear that are characteristic of the carboxylate anion (COO⁻). ijcps.com The formation of this compound is confirmed by the appearance of bands corresponding to the asymmetric and symmetric vibrations of the carboxylate anion, which are shifted to lower wavenumbers. ijcps.com The spectrum also shows splitting bands assigned to the C=O group stretching vibrations. ijcps.com An intense band observed around 3445 cm⁻¹ is assigned to the –ONa stretching vibration. ijcps.com
Table 1: Key FTIR Vibrational Frequencies for this compound
| Vibrational Mode | Wavenumber (cm⁻¹) | Reference |
| –ONa Stretch | ~3445 | ijcps.comakjournals.com |
| C=O Stretch | 1667 and 1627 (splitting bands) | ijcps.com |
| Carboxylate Anion (COO⁻) Asymmetric & Symmetric Stretch | Shifted to lower wavenumbers compared to cinnamic acid | ijcps.com |
| –CH Stretch | 2526 and 2359 (doublet) | ijcps.com |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides insights into the electronic transitions within the this compound molecule. The analysis of its UV-Vis spectrum reveals significant transparency in the visible region, a critical property for optical applications. The spectrum shows that crystals of this compound are transparent from 293 nm to 900 nm. researchgate.net
A key feature is the lower cut-off wavelength, which is reported to be around 290 nm. ijcps.comresearchgate.net The absorption in the spectrum is attributed to π-π* electronic transitions within the molecule. ijcps.com When compared to the spectrum of cinnamic acid, the π-π* absorption band in this compound is shifted towards the blue end of the spectrum. ijcps.com This hypsochromic (blue) shift indicates that the formation of the sodium salt requires greater energy for this electronic transition. ijcps.com In some studies involving hybrid materials, a bathochromic (red) shift of the absorption band has been noted, indicating guest-host interactions with the cinnamate anion. unesp.br
Table 2: UV-Vis Absorption Characteristics of this compound
| Parameter | Value/Observation | Reference |
| Lower Cut-off Wavelength | ~290 nm | ijcps.comresearchgate.net |
| Transparency Range | 293 nm - 900 nm | researchgate.net |
| Primary Electronic Transition | π-π* | ijcps.com |
| Spectral Shift vs. Cinnamic Acid | Blue shift (hypsochromic) | ijcps.com |
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C CPMAS)
NMR spectroscopy is an indispensable technique for obtaining detailed structural information at the atomic level. Both ¹H and ¹³C NMR are used to characterize this compound and related compounds.
Studies on alkali metal cinnamates, including the sodium salt, have shown that the change of the metal cation causes systematic chemical shifts for ¹H and ¹³C nuclei. researchgate.netresearchgate.net This indicates that the cation influences the electron charge distribution within the cinnamate anion. researchgate.netresearchgate.net
In solid-state NMR, ¹³C Cross-Polarization Magic Angle Spinning (CPMAS) is particularly useful. Research on m-bromo cinnamate salts has demonstrated that the nature of the alkali cation significantly influences the ¹³C CPMAS spectra. nsf.gov For sodium m-bromo cinnamate, broader lines are obtained compared to salts with larger cations like cesium or rubidium, which suggests a different degree of local symmetry and order in the sodium salt crystal structure. nsf.gov
Table 3: NMR Spectroscopic Findings for this compound and Related Compounds
| Nucleus/Technique | Observation | Significance | Reference |
| ¹H & ¹³C NMR | Systematic chemical shifts observed in the series of alkali metal cinnamates. | Demonstrates the influence of the Na⁺ cation on the electronic environment of the cinnamate anion. | researchgate.netresearchgate.net |
| ¹³C CPMAS | Broader spectral lines observed for sodium m-bromo cinnamate compared to other alkali metal salts. | Indicates differences in local symmetry and degree of order within the solid-state structure. | nsf.gov |
Photoluminescence Spectroscopy
Photoluminescence spectroscopy investigates the light emitted by a substance after it has absorbed photons. While this compound itself is not a strong emitter, the cinnamate anion can exhibit luminescence, particularly when incorporated into larger systems.
For instance, in hybrid materials where the cinnamate anion is intercalated into layered double hydroxides (LDH) doped with Europium (Eu(III)), the system displays red light emission. unesp.br This emission originates from both the cinnamate anion (a wide emission band) and the Eu³⁺ ion (narrow emission bands). unesp.br The absorbed UVB and UVA radiation is converted into this low-intensity red light. unesp.br Studies have also reported the photoluminescent properties of polymers that contain cinnamic acid. rasayanjournal.co.in
Thermal Analysis Techniques
Thermal analysis techniques are employed to study the effect of heat on a material, providing crucial information about its stability, decomposition, and phase transitions.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. For this compound, TGA is used to determine its thermal stability.
Research shows that this compound possesses good thermal stability. ijcps.comresearchgate.net The incorporation of sodium into the cinnamic acid structure enhances this stability. ijcps.comakjournals.com TGA studies, often conducted in a nitrogen atmosphere with a heating rate of 10°C per minute, indicate that this compound crystals are stable and retain their structure up to 180°C. ijcps.comakjournals.com The decomposition is shown to be a single degradation event that occurs around this maximum temperature. ijcps.com
Table 4: Thermal Stability of this compound from TGA
| Parameter | Finding | Reference |
| Thermal Stability Limit | Stable up to 180°C | ijcps.comakjournals.comresearchgate.net |
| Decomposition Behavior | Single degradation event | ijcps.com |
| Comparison with Cinnamic Acid | This compound is thermally more stable | ijcps.com |
Differential Thermal Analysis (DTA)
Differential Thermal Analysis (DTA), often performed concurrently with Thermogravimetric Analysis (TG), is a crucial technique for understanding the thermal stability and decomposition profile of this compound. In these analyses, the material is heated at a constant rate in a controlled atmosphere, typically nitrogen, to observe thermal events like melting, decomposition, and phase transitions. akjournals.comijcps.com
Research shows that the incorporation of sodium into the cinnamic acid structure significantly enhances its thermal stability. ijcps.com TG-DTA studies reveal that this compound crystals are stable up to a certain temperature, beyond which decomposition occurs. One major mass loss for this compound has been recorded occurring at 253.2°C. akjournals.com Other studies have indicated that the decomposition of this compound presents as a single degradation event around a maximum temperature of 180°C. ijcps.com This improved thermal resistance, compared to pure cinnamic acid, confirms the material's suitability for potential NLO applications up to this temperature threshold. ijcps.comresearchgate.net The analysis is typically conducted by heating the sample from room temperature (around 30°C) up to 800°C or 1200°C at a heating rate of 10°C per minute. akjournals.comijcps.com
| Analytical Method | Key Finding | Temperature (°C) | Source |
|---|---|---|---|
| TG-DTA | Major mass loss event | 253.2 | akjournals.com |
| TG-DTA | Single degradation event around maximum temperature | 180 | ijcps.com |
| TG-DTA | Ensured suitability for NLO application up to | 180 | ijcps.comresearchgate.net |
Microscopy and Morphological Characterization
Microscopy techniques are fundamental for visualizing the morphology, or physical shape and size, of this compound particles and crystals.
Scanning Electron Microscopy (SEM) is used to characterize the surface topography and morphology of materials. For alkali metal cinnamates like this compound, SEM analysis has been employed to examine crystal morphology. researcher.lifescirp.org For instance, studies on cinnamic acid crystallized from a this compound hydrotropic medium revealed the formation of porous aggregates when subjected to thermal cycles. researcher.lifescirp.org Furthermore, SEM has been used to compare the morphology of this compound powders prepared by different methods. Powders produced via spray-drying techniques can result in almost completely round or spherical particles, in contrast to the morphology of other commercially available forms. google.com
Transmission Electron Microscopy (TEM) provides ultra-high-resolution images, allowing for the characterization of materials at the nanoscale. In the context of this compound, TEM has been utilized to study the size and morphology of nanoparticles and micelles in systems where it is a component. For example, cryogenic TEM (Cryo-TEM) has been applied to investigate the viscoelasticity and thickening mechanisms of micelle solutions formed in mixtures containing this compound. researcher.life It has also been used to determine the morphology and particle size of metal complexes derived from cinnamate ligands. researchgate.net
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional surface topography at the nanometer scale. wikipedia.org It can be used to measure the forces between the probe and the sample, yielding a force-distance curve. wikipedia.org In research relevant to sodium-based systems, in situ AFM has been used to analyze the deposition of sodium on a nano-micro scale in ester-based electrolytes. rsc.org Such studies have demonstrated that certain additives can lead to the formation of a stable solid electrolyte interphase, resulting in homogenous sodium deposition. rsc.org While not directly focused on this compound crystals, this application of AFM highlights its capability to study surface phenomena and morphology in sodium-containing electrochemical systems. rsc.org
Transmission Electron Microscopy (TEM)
Chromatographic and Mass Spectrometric Techniques (e.g., HPLC-MS, GC-MS)
Chromatographic and mass spectrometric methods are powerful tools for the separation, identification, and quantification of chemical compounds in a mixture.
High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS), particularly with tandem mass spectrometry (LC-MS/MS), is a frequently used technique for the analysis of cinnamic acids and their derivatives. researchgate.netnih.gov This method is invaluable for characterizing these compounds in various matrices, including foodstuffs and biological fluids, for pharmacological and pharmacokinetic studies. researchgate.net The use of electrospray ionization (ESI) in the negative ion mode is common for generating diagnostic fragmentation patterns that allow for the structural characterization of different cinnamates and related phenolic compounds. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) is another key technique, especially for the analysis of volatile and semi-volatile compounds. florajournal.com After a derivatization step, such as silylation, GC-MS can be used for the simultaneous determination of various organic and phenolic acids in complex samples like wine. mdpi.com While studies often focus on the broader category of cinnamates or related compounds in natural products, the methodologies are directly applicable to the analysis of this compound. florajournal.commdpi.com For instance, GC-MS analysis of cinnamon bark essential oil identifies major constituents like cinnamaldehyde (B126680), the precursor to cinnamic acid. florajournal.com
Second Harmonic Generation (SHG) Efficiency Measurements
Second Harmonic Generation (SHG) is a nonlinear optical (NLO) process where two photons with the same frequency interact with a nonlinear material and are "combined" to generate a new photon with twice the energy, and therefore twice the frequency and half the wavelength, of the initial photons. The efficiency of this process is a critical measure of a material's NLO properties.
For this compound, SHG efficiency has been confirmed through tests using a high-intensity laser, such as an Nd:YAG laser operating at a wavelength of 1064 nm. ijcps.comresearchgate.net Research has consistently shown that the NLO efficiency is more pronounced in this compound compared to pure cinnamic acid. ijcps.comresearchgate.net This enhancement is attributed to the presence of the sodium ion, which acts as a dopant and has a catalytic effect on the NLO properties. akjournals.comijcps.com The increased thermal stability and confirmed SHG efficiency make this compound a suitable candidate material for NLO applications. ijcps.comresearchgate.net
Environmental and Sustainable Aspects in Cinnamate Research
Development of Green Solvents and Reagents for Cinnamate (B1238496) Chemistry
The shift towards green chemistry has heavily influenced the choice of materials used in cinnamate synthesis. Traditional methods often rely on hazardous solvents and corrosive reagents, prompting the investigation of safer, more sustainable alternatives.
One significant advancement is the development of chlorine-free synthesis routes. iupac.org A convenient and environmentally friendly procedure for the direct esterification of cinnamic acids with phenols has been described, which avoids the need for stoichiometric activation of the carboxyl group with reagents like thionyl chloride. iupac.org This method utilizes Mo-Keggin heteropoly acids (H₃PMo₁₂O₄₀ and H₄SiMo₁₂O₄₀) as reusable catalysts, offering high yields (80-91%) and a simple, high-yielding process for various aryl cinnamates. iupac.org The catalyst is robust and can be reused at least four times without a noticeable decrease in activity. iupac.org
The use of ionic liquids as both solvent and catalyst represents another green approach. Aliquat® 336 has been successfully used as a solid-liquid phase-transfer catalyst in the synthesis of cinnamate esters under solvent-free microwave irradiation. researchgate.net This method avoids the use of corrosive and toxic solvents, aligning with the principles of green chemistry. researchgate.net Furthermore, research into the synthesis of metal-organic frameworks has led to the screening of numerous green solvents, including GVL (γ-valerolactone), PC (propylene carbonate), and 1,3-propanediol, which could be applicable to cinnamate chemistry. acs.org Traditional Knoevenagel condensation reactions for cinnamic acid synthesis often use pyridine (B92270) as a solvent; greener alternatives include using aliphatic or aromatic alcohols. google.com
Table 1: Green Solvents and Reagents in Cinnamate Synthesis
| Reagent/Solvent | Type | Application | Advantages | Source(s) |
|---|---|---|---|---|
| H₃PMo₁₂O₄₀ / H₄SiMo₁₂O₄₀ | Heteropoly Acid Catalyst | Direct esterification of cinnamic acids | Chlorine-free, reusable, high yields, simple methodology | iupac.org |
| Aliquat® 336 | Ionic Liquid / Phase-Transfer Catalyst | Esterification of potassium cinnamates | Solvent-free, compatible with microwave heating, avoids toxic solvents | researchgate.net |
| Aliphatic/Aromatic Alcohols | Green Solvent | Knoevenagel condensation | Replacement for hazardous solvents like pyridine | google.com |
| Water | Green Solvent | Synthesis of UiO-66 MOFs with cinnamate-like ligands | Environmentally benign, though solubility can be a challenge for some precursors | acs.org |
Minimization of Waste and By-product Formation
A primary goal of sustainable chemistry is the reduction of waste, which is often measured by concepts like atom economy. Traditional methods for producing cinnamic acid, such as the Perkin reaction, are known to have significant drawbacks in this regard. The Perkin reaction, which involves the condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of an alkali salt, frequently leads to the formation of unwanted side products and dark-brown resins. google.comuns.ac.id These impurities necessitate extensive and often costly purification steps to obtain a pure product. google.com
Modern synthetic strategies aim to overcome these limitations by designing processes that are inherently cleaner. The use of chlorine-free catalytic systems, such as the Mo-Keggin heteropoly acids, minimizes waste by eliminating the need for condensing reagents that would otherwise become part of the waste stream. iupac.org Optimizing reaction conditions and adopting advanced purification techniques can also significantly reduce by-product formation. For instance, in a microwave-assisted synthesis of trans-cinnamic acid, purification involves a simple wash with sodium bicarbonate followed by extraction, which is a more streamlined process than those required for traditional Perkin reactions. nih.gov
General principles of industrial waste reduction are highly applicable to cinnamate production. These include:
Source Reduction : Optimizing process parameters to reduce the generation of by-products from the outset. ijfmr.com
Process Optimization : Eliminating unnecessary process steps and upgrading to cleaner methods. ijfmr.com
Waste Segregation : Separating waste streams at the source to increase the potential for recovery and reuse of materials. ijfmr.com
Inventory Management : Maintaining a current inventory of chemicals to avoid over-ordering and the eventual disposal of expired or unused reagents. cornell.edu
By focusing on reaction design and implementing comprehensive waste management strategies, the environmental impact of cinnamate production can be substantially decreased.
Energy Efficiency in Cinnamate Production (e.g., Microwave Irradiation)
Reducing energy consumption is a critical component of sustainable manufacturing. In chemical synthesis, this is often achieved by employing alternative energy sources that can accelerate reaction rates and lower temperature requirements. Microwave irradiation and sonochemistry (ultrasound) have emerged as powerful tools for energy-efficient cinnamate production.
Microwave-assisted synthesis has been shown to offer several advantages over conventional heating methods. nsf.gov It can dramatically reduce reaction times, decrease the required amount of solvent, and often increase product yields. nsf.govnih.gov For example, the Horner–Wadsworth–Emmons reaction to produce ethyl cinnamates under microwave irradiation is described as a simple, green, one-step, and catalyst-free method with improved yields compared to literature reports. nih.gov Similarly, a microwave-assisted synthesis of trans-cinnamic acid via Knoevenagel condensation was completed in 1 hour, a significant time saving compared to traditional methods. nih.govacs.org
Table 2: Comparison of Conventional vs. Energy-Efficient Synthesis Methods
| Method | Reaction | Time | Yield | Advantages | Source(s) |
|---|---|---|---|---|---|
| Conventional Heating | Perkin Reaction | 4-10 hours | Variable, often lower | Established method | uns.ac.id |
| Microwave Irradiation | Knoevenagel Condensation | 1 hour | 68% | Rapid, reduced energy use, high efficiency | nih.govacs.org |
| Microwave Irradiation | Horner–Wadsworth–Emmons | Not specified | 78-97% | Rapid, solvent reduction, catalyst-free | nih.gov |
| Sonochemistry | Fischer Esterification | 40-60 minutes | 96.61% | Rapid, high yield, environmentally friendly | scispace.comkemdikbud.go.id |
Biocatalytic Approaches for Reduced Environmental Impact
Biocatalysis, the use of natural catalysts like enzymes, offers a powerful and sustainable alternative to traditional chemical synthesis. Enzymes operate under mild conditions (temperature and pH), are highly specific, and can often be reused, making them ideal for green chemistry applications.
The enzymatic synthesis of cinnamate esters has been successfully demonstrated using various lipases. Novozym 435, an immobilized lipase (B570770), is frequently used to catalyze the esterification of cinnamic acid derivatives. nih.govresearcher.life For instance, it has been used to synthesize ethyl ferulate and octyl methoxycinnamate with high conversions of 87% and 90%, respectively. nih.gov A key benefit of this approach is the ability to reuse the enzyme multiple times without a significant loss of activity, which reduces waste and cost. nih.govresearcher.life
More recently, other enzymes have been explored to enhance efficiency. Novozym 40086, a lipase from Rhizomucor miehei, has been identified as a novel and highly efficient biocatalyst for producing benzyl (B1604629) cinnamate. rsc.orgrsc.org Under optimized conditions, it achieved a yield of over 96% and could be reused for nine cycles while retaining over 90% of its effectiveness. rsc.orgrsc.org Similarly, Lipozyme TLIM has been used to obtain high yields (97%) of benzyl cinnamate. rsc.org These biocatalytic methods represent a significant step forward in creating environmentally benign production pathways for valuable cinnamate compounds.
Table 3: Biocatalysts in Cinnamate Synthesis
| Biocatalyst | Reaction | Yield/Conversion | Key Advantages | Source(s) |
|---|---|---|---|---|
| Novozym 435 | Synthesis of ethyl ferulate | 87% conversion | Reusable, mild conditions | nih.govresearcher.life |
| Novozym 435 | Synthesis of octyl methoxycinnamate | 90% conversion | Reusable, high conversion in 1 day | nih.govresearcher.life |
| Novozym 40086 | Synthesis of benzyl cinnamate | 96.2% yield | Highly efficient, reusable (9 cycles), novel catalyst | rsc.orgrsc.org |
| Lipozyme TLIM | Synthesis of benzyl cinnamate | 97% yield | High yield | rsc.org |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
